2-(3-chlorophenoxy)-N-phenylpropanamide
Description
2-(3-Chlorophenoxy)-N-phenylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 3-chlorophenoxy group at the second carbon and a phenyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-phenylpropanamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChI Key |
SNSNBINMIRPJBY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Antimicrobial and Analgesic Derivatives
- N-Phenylpropanamide Derivatives with Morpholine Substituents : Compounds like 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) exhibit potent antibacterial activity against Staphylococcus epidermidis (20 mm inhibition zone), outperforming ciprofloxacin. This highlights the role of morpholine and chlorophenyl groups in enhancing antibacterial efficacy .
- Fentanyl-like Analogs : Derivatives such as N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) demonstrate extreme analgesic potency (4,521× morphine) and high safety margins (LD50/ED50 = 25,211 in rats). These compounds leverage piperidine and thienyl groups to modulate opioid receptor interactions .
B. Hybrid Molecules with NSAID Backbones
- Spectral characterization confirms stable amide bond formation .
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : Derived from ibuprofen, this compound merges cyclooxygenase inhibition with enhanced bioavailability due to the chlorophenethyl moiety .
Physicochemical Properties
- LogP and UV Absorption: The triazolylthio-N-phenylpropanamide derivatives (7a–7c) exhibit UV absorption at ~295–298 nm, attributed to π→π* transitions in conjugated systems. Their logP values (calculated with correction factors for hydrogen bonding and branching effects) suggest moderate hydrophobicity, ideal for drug delivery . In contrast, 2-(3-chlorophenoxy)-N-phenylpropanamide’s logP is predicted to be higher due to the electron-withdrawing chloro group, enhancing membrane permeability .
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